molecular formula C12H11F B14206984 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene CAS No. 819871-54-0

2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene

Katalognummer: B14206984
CAS-Nummer: 819871-54-0
Molekulargewicht: 174.21 g/mol
InChI-Schlüssel: UNZMNNMKWULHTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene is a chemical compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methylprop-1-en-1-yl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorobenzene derivative.

    Alkylation: The final step involves the alkylation of the ethynylated product with a suitable alkylating agent to introduce the 2-methylprop-1-en-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro substituent can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of de-fluorinated products.

    Substitution: Introduction of various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with a methyl group instead of the 2-methylprop-1-en-1-yl group.

    2-Fluoro-1-[(2-fluorophenyl)ethynyl]-4-(2-methyl-2-propen-1-yl)benzene: Contains additional fluoro and ethynyl groups.

Eigenschaften

CAS-Nummer

819871-54-0

Molekularformel

C12H11F

Molekulargewicht

174.21 g/mol

IUPAC-Name

2-ethynyl-4-fluoro-1-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C12H11F/c1-4-10-8-12(13)6-5-11(10)7-9(2)3/h1,5-8H,2-3H3

InChI-Schlüssel

UNZMNNMKWULHTP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=C(C=C(C=C1)F)C#C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.